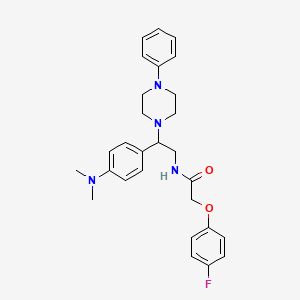

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a multifunctional acetamide derivative featuring three key structural motifs:

- A 4-phenylpiperazine moiety, commonly associated with dopamine or serotonin receptor modulation.

- A 4-fluorophenoxyacetamide backbone, which may enhance solubility and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33FN4O2/c1-31(2)24-12-8-22(9-13-24)27(20-30-28(34)21-35-26-14-10-23(29)11-15-26)33-18-16-32(17-19-33)25-6-4-3-5-7-25/h3-15,27H,16-21H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJSHMMAKPLTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure suggests a multifaceted interaction with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Overview

The molecular formula for this compound is . It features several key structural components:

- Dimethylamino group : This moiety is known for its ability to enhance solubility and interaction with neurotransmitter receptors.

- Phenylpiperazine ring : Frequently associated with psychoactive properties, this structure suggests potential interactions with serotonin and dopamine receptors.

- Fluorophenoxy group : This component may influence the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies indicate that compounds with similar structures often exhibit significant activity against various receptors involved in mood regulation, cognition, and seizure control.

Key Mechanisms:

- Receptor Interaction : The compound likely interacts with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood disorders and neuropsychiatric conditions.

- Anticonvulsant Properties : Research has shown that derivatives containing piperazine moieties can exhibit anticonvulsant effects, suggesting that this compound may also provide protective effects against seizures .

Anticonvulsant Activity

A study evaluating this compound demonstrated its potential anticonvulsant activity in animal models. The compound was tested using the maximal electroshock (MES) test, where it exhibited protective effects at doses of 100 mg/kg and 300 mg/kg. Notably, the most effective compounds showed delayed onset but prolonged action, indicating their potential utility in managing epilepsy .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Dimethylaminobenzamide | Dimethylamino group | Analgesic properties |

| 4-Phenylpiperazine | Piperazine ring | Serotonin receptor modulation |

| Eticlopride | Piperazine derivative | Dopamine D2 receptor antagonist |

| N-(2-(4-dimethylaminophenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide | Dual-targeting at mu-opioid and dopamine receptors | Pain management and mood disorder treatment |

Study 1: Anticonvulsant Efficacy

In a controlled study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. The results indicated that modifications to the piperazine moiety significantly affected the anticonvulsant properties, highlighting the importance of structural optimization in drug development .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of compounds similar to this compound. The findings suggested that these compounds could modulate neurotransmitter release effectively, offering therapeutic potential for depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Implications

The following table highlights structural analogs identified in the evidence and their distinguishing features:

Functional Group Analysis

Aromatic Substituents

- 4-Fluorophenoxy (Target Compound): Fluorine’s electronegativity improves membrane permeability and bioavailability compared to non-halogenated analogs (e.g., 3-methylphenoxy in ).

- Dimethylaminophenyl vs. Chlorophenyl: The dimethylamino group (electron-donating) may enhance CNS penetration, whereas chlorophenyl (electron-withdrawing) could reduce solubility but increase receptor-binding specificity .

Piperazine Derivatives

Acetamide Linkers

- The acetamide core in all compounds facilitates hydrogen bonding with biological targets. Modifications like sulfonyl () or morpholine () alter conformational flexibility and binding kinetics.

Preparation Methods

Classical Piperazine Synthesis

Piperazine derivatives are typically synthesized via ammoniation of 1,2-dichloroethane or ethanolamine, with 4-phenylpiperazine requiring additional phenyl substitution. A modified approach involves:

- Ring closure : Reacting 1,2-dichloroethane with ammonia under pressure to form piperazine.

- Electrophilic aromatic substitution : Introducing a phenyl group via Friedel-Crafts alkylation using benzene and aluminum chloride.

Reaction Conditions :

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. Key parameters include:

- Residence time : 30–60 minutes

- Pressure : 5–10 bar

- Byproduct mitigation : Distillation for purity >95%

Preparation of 2-(4-(Dimethylamino)phenyl)ethylamine

Reductive Amination Pathway

- Knoevenagel condensation : 4-Dimethylaminobenzaldehyde reacts with nitromethane to form β-nitrostyrene.

- Reduction : Hydrogenation using palladium on carbon (Pd/C) yields 2-(4-(dimethylamino)phenyl)ethylamine.

Optimization Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Nitromethane, Piperidine | Ethanol | 80°C | 85% |

| 2 | H₂ (1 atm), Pd/C | Methanol | 25°C | 90% |

Synthesis of 2-(4-Fluorophenoxy)acetyl Chloride

Chlorination of 2-(4-Fluorophenoxy)acetic Acid

- Acid activation : React 2-(4-fluorophenoxy)acetic acid with thionyl chloride (SOCl₂).

- Purification : Distillation under reduced pressure.

Conditions :

Final Coupling Reactions

Alkylation of 4-Phenylpiperazine

Amidation with 2-(4-Fluorophenoxy)acetyl Chloride

- Schotten-Baumann reaction : Combine the alkylated intermediate with 2-(4-fluorophenoxy)acetyl chloride in aqueous NaOH.

Industrial Process Considerations

Solvent Selection and Recycling

Quality Control Metrics

- Purity : HPLC analysis ≥99%

- Impurity profiling : Identification of byproducts (e.g., over-alkylated piperazine derivatives) via LC-MS

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Enzymatic Catalysis

- Lipase-mediated amidation : Eco-friendly approach using immobilized Candida antarctica lipase B.

- Solvent : tert-Butanol

- Yield : 70% (lower than chemical methods but sustainable)

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

Oxidative Degradation

- Issue : Tertiary amine groups prone to oxidation.

- Mitigation : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity (>95%) be ensured?

Methodological Answer:

The compound’s synthesis typically involves multi-step reactions, including:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the fluorophenoxy acetic acid moiety to the tertiary amine backbone .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with H/C NMR .

- Critical Note : Optimize reaction stoichiometry to minimize byproducts from competing piperazine ring alkylation .

Basic: How is the compound’s structural conformation validated, and what analytical techniques are essential?

Methodological Answer:

- Spectroscopic Characterization :

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) to validate spatial arrangement of the fluorophenoxy and piperazine groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?

Methodological Answer:

- Targeted Modifications :

- Fluorophenoxy Group : Replace with chloro-/methoxy-substituted phenoxy to assess electronic effects on receptor binding .

- Piperazine Ring : Introduce methyl/ethyl substituents to evaluate steric hindrance impacts on dopamine/5-HT receptor interactions .

- Assay Design :

- Use radioligand binding assays (e.g., H-spiperone for D2/5-HT2A receptors) with HEK293 cells expressing cloned receptors.

- Perform dose-response curves (IC determination) and compare with reference antagonists (e.g., haloperidol) .

Advanced: How can computational models resolve discrepancies in reported pharmacological activities?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Data Reconciliation : Cross-validate in vitro/in vivo results with computational ADMET predictions (e.g., logP, plasma protein binding) to identify assay-specific variables (e.g., serum interference) .

Advanced: What strategies mitigate synthetic challenges like low yields in piperazine alkylation?

Methodological Answer:

- Reaction Optimization :

- Controlled Temperature : Maintain reactions at 0–5°C to suppress over-alkylation .

Basic: What in vitro models are suitable for preliminary neuropharmacological screening?

Methodological Answer:

- Cell-Based Assays :

- Calcium Flux Assays : Use SH-SY5Y neuroblastoma cells transfected with G-coupled receptors (e.g., 5-HT2A) to measure intracellular Ca changes via FLIPR .

- cAMP Inhibition : Test dopamine D2 receptor antagonism in CHO-K1 cells using ELISA-based cAMP detection .

- Dose Range : Start with 1 nM–10 μM concentrations to identify sub-micromolar potency thresholds.

Advanced: How can metabolite profiling predict toxicity, and what analytical workflows are recommended?

Methodological Answer:

- LC-HRMS/MS :

- Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to separate metabolites.

- Identify N-dealkylation (piperazine ring) and fluorophenoxy hydroxylation products via fragmentation patterns (m/z shifts) .

- In Silico Tools : Apply software like Meteor (Lhasa Limited) to predict Phase I/II metabolites and cross-reference with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.